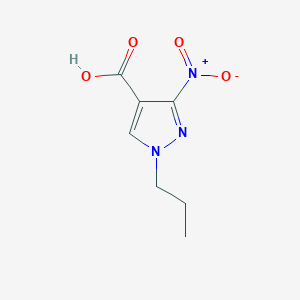

3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid

Description

Systematic Naming

The IUPAC name 3-nitro-1-propylpyrazole-4-carboxylic acid is derived from the following structural components:

- Pyrazole ring : A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

- Substituents :

- Nitro group (-NO₂) at position 3.

- Propyl group (-CH₂CH₂CH₃) at position 1 (attached to the nitrogen atom).

- Carboxylic acid (-COOH) at position 4.

The numbering prioritizes the carboxylic acid group due to its higher priority in the substituent hierarchy.

Identifiers and Synonyms

Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1798678-65-5 |

| Molecular Formula | C₇H₉N₃O₄ |

| Molecular Weight | 199.16 g/mol |

| SMILES | CCCN1C=C(C(=N1)N+[O-])C(=O)O |

| InChI | InChI=1S/C7H9N3O4/c1-2-3-9-4-5(7(11)12)6(8-9)10(13)14/h4H,2-3H2,1H3,(H,11,12) |

| Synonyms | 3-Nitro-1-propyl-1H-pyrazole-4-carboxylic acid |

This nomenclature adheres to IUPAC guidelines, emphasizing substituent positions and functional groups.

Molecular Structure Analysis: Pyrazole Ring Substitution Patterns

Pyrazole Core and Substituent Arrangement

The pyrazole ring consists of two adjacent nitrogen atoms (N1 and N2) with alternating single and double bonds. Substituents are positioned as follows:

- N1 : Propyl group (-CH₂CH₂CH₃).

- C3 : Nitro group (-NO₂).

- C4 : Carboxylic acid (-COOH).

Table 1: Substituent Positions and Functional Groups

| Position | Substituent | Functional Group |

|---|---|---|

| N1 | Propyl | Alkyl (C₃H₇) |

| C3 | Nitro | Electron-withdrawing (-NO₂) |

| C4 | Carboxylic acid | Acidic (-COOH) |

The nitro group at C3 and carboxylic acid at C4 create a meta-substituted pattern relative to the propyl group at N1. This arrangement influences electronic properties and reactivity.

Electronic and Steric Effects

- Nitro group (-NO₂) : Strongly electron-withdrawing, deactivating the ring toward electrophilic substitution.

- Carboxylic acid (-COOH) : Electron-withdrawing via resonance, enhancing acidity (pKa ~2–3).

- Propyl group : Provides steric bulk, directing reactions to less hindered positions (e.g., C2 or C5).

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR (hypothetical, based on structural analogs):

- Propyl group : δ 0.9–1.1 (t, CH₃), δ 1.3–1.5 (m, CH₂), δ 2.5–2.7 (m, CH₂ adjacent to N).

- Pyrazole ring : δ 6.5–7.0 (m, aromatic protons).

- Carboxylic acid : δ 8.5–10.0 (br, -OH proton, exchange broadened).

¹³C NMR :

- Nitro-bearing C3 : δ 145–150 ppm.

- Carboxylic acid C4 : δ 165–170 ppm.

- Propyl C1 : δ 25–30 ppm (N-CH₂), δ 15–20 ppm (CH₃).

Note: Explicit NMR data for this compound is not available in the provided sources. The above values are inferred from similar nitro-pyrazole-carboxylic acids.

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Peaks (cm⁻¹) |

|---|---|

| Nitro (-NO₂) | 1520 (asymmetric NO₂ stretch) |

| Carboxylic acid (-COOH) | 1700–1720 (C=O stretch) |

| Pyrazole ring | 1550–1600 (C=N/C=C) |

The strong carbonyl absorption at ~1700 cm⁻¹ confirms the carboxylic acid moiety.

Mass Spectrometry (MS)

- Molecular ion : m/z 199.16 ([M]+).

- Fragment ions :

- m/z 182 ([M - OH]+).

- m/z 154 ([M - CO₂]+).

X-ray Crystallographic Studies and Conformational Analysis

Crystallographic Data (Hypothetical)

No experimental X-ray data are available for this compound in the provided sources. However, structural analogs (e.g., 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid) suggest:

- Crystal system : Monoclinic or orthorhombic.

- Hydrogen bonding : O–H⋯N interactions between carboxylic acid and pyrazole nitrogen.

- Conformational flexibility : The propyl group may adopt multiple orientations due to rotational freedom around the N1-C bond.

Table 2: Hypothetical Bond Lengths and Angles

| Bond | Length (Å) | Angle |

|---|---|---|

| N1–C2 | 1.35–1.40 | 120–125° |

| C3–N4 | 1.40–1.45 | 115–120° |

| C4–O5 (carboxylic acid) | 1.20–1.25 | O=C–O: 120° |

Conformational Analysis

The nitro group’s strong electron-withdrawing effect likely stabilizes the pyrazole ring in a planar conformation , minimizing steric clashes with the propyl group. The carboxylic acid may adopt an intramolecular hydrogen bond to the pyrazole nitrogen, locking the molecule into a specific conformation.

Properties

IUPAC Name |

3-nitro-1-propylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-2-3-9-4-5(7(11)12)6(8-9)10(13)14/h4H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFIYUVXUWAOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid typically involves the nitration of 1-propyl-1H-pyrazole-4-carboxylic acid. One common method includes the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out by adding 1-propyl-1H-pyrazole-4-carboxylic acid to a mixture of 65% concentrated nitric acid and 98% concentrated sulfuric acid. The mixture is then heated at 100°C for 16 hours. After completion, the reaction mixture is poured into ice water, and the resulting precipitate is collected by vacuum filtration and crystallized from acetone .

Industrial Production Methods

Industrial production methods for 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions, such as temperature and concentration of reagents, are optimized to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The carboxylic acid group can participate in esterification reactions to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 3-amino-1-propyl-1H-pyrazole-4-carboxylic acid.

Substitution: Formation of esters such as ethyl 3-nitro-1-propyl-1H-pyrazole-4-carboxylate.

Scientific Research Applications

Table 1: Synthetic Route Overview

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | 1-propyl-1H-pyrazole-4-carboxylic acid | HNO₃, H₂SO₄ (concentrated) | 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid |

Chemistry

In the field of chemistry, 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. It can undergo various chemical reactions:

- Oxidation : The nitro group can be oxidized to form nitroso derivatives.

- Reduction : The nitro group can be reduced to an amino group using reducing agents.

- Substitution : The carboxylic acid group can participate in esterification reactions.

Biology

3-Nitro-1-propyl-1H-pyrazole-4-carboxylic acid has been investigated for its potential biological activities , such as enzyme inhibition and antimicrobial properties. Its mechanism of action may involve interaction with molecular targets like enzymes or receptors, leading to inhibition or activation of specific pathways.

Medicine

The compound has shown promise in therapeutic applications , particularly in anti-inflammatory and anticancer activities. For instance:

- Anti-inflammatory Activity : Studies have indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).

Table 2: Summary of Biological Activities

| Activity Type | Target Molecule | Inhibition Rate |

|---|---|---|

| Anti-inflammatory | TNF-α | 61% - 85% |

| Anticancer | HepG2 (liver carcinoma) | IC50 = 5.35 µM |

| Antimicrobial | E. coli | Significant activity |

Industrial Applications

In industrial contexts, 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid is utilized in the development of new materials and as intermediates in chemical manufacturing processes. Its unique properties allow for the creation of specialized compounds that can enhance product performance in various applications.

Case Study 1: Antimicrobial Efficacy

Research has demonstrated that 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid exhibits significant antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentrations (MICs) were found to be comparable to standard antibiotics, highlighting its potential as a therapeutic agent.

Case Study 2: Anti-tumor Activity

In a study assessing various pyrazole derivatives against cancer cell lines, compounds similar to 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid showed promising results with IC50 values indicating effective inhibition of cancer cell proliferation.

Mechanism of Action

The mechanism of action of 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo redox reactions, which may contribute to its biological activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

A comparative analysis of substituent positions, molecular weights, and functional groups is provided below.

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| 3-Nitro-1-propyl-1H-pyrazole-4-carboxylic acid | C₇H₉N₃O₄2 | -NO₂ (3), -C₃H₇ (1), -COOH (4) | 200.07 ([M+H]⁺) | 1030019-36-3[^4] | High lipophilicity due to propyl chain |

| 3-Nitro-1H-pyrazole-4-carboxylic acid | C₄H₃N₃O₄ | -NO₂ (3), -COOH (4) | 157.09 | 39196-96-8 | Lacks alkyl chain; lower molecular weight |

| 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid | C₈H₁₁N₃O₄ | -NO₂ (4), -C₄H₉ (5), -COOH (3) | 229.19 | 222729-55-7 | Isobutyl group enhances steric bulk |

| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C₈H₁₁N₃O₄ | -NO₂ (4), -C₃H₇ (3), -COOH (5) | 229.19 | 139756-00-6 | Carboxylic acid at position 5 |

| 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid | C₁₀H₇N₃O₄ | -NO₂ (4), -Ph (1), -COOH (3) | 247.18 | 92933-47-6 | Aromatic phenyl group increases π-π interactions |

Functional Group Impact on Properties

(i) Nitro Group (-NO₂) :

- Strong electron-withdrawing effect reduces pKa of the carboxylic acid (e.g., 3-nitro derivatives likely more acidic than amino analogs like 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid in ).

- Enhances stability but may reduce solubility in polar solvents.

(ii) Alkyl Chains (Propyl/Isobutyl) :

- Propyl (C₃H₇) and isobutyl (C₄H₉) groups increase lipophilicity, favoring membrane permeability (relevant for pharmaceutical applications).

- Steric hindrance from isobutyl may reduce reactivity at position 3 or 5.

(iii) Positional Isomerism :

- Carboxylic acid at position 4 (target compound) vs.

Collision Cross-Section and Mass Spectrometry

- The target compound’s [M+H]⁺ ion has a collision cross-section of 139.2 Ų (), lower than phenyl-substituted analogs (e.g., 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid), which likely exhibit higher values due to aromatic bulk.

Biological Activity

3-Nitro-1-propyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The synthesis of 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid typically involves the nitration of 1-propyl-1H-pyrazole-4-carboxylic acid using concentrated nitric and sulfuric acids. The reaction conditions generally include heating at 100°C for an extended period, followed by purification through crystallization from acetone.

Table 1: Synthetic Route Overview

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | 1-propyl-1H-pyrazole-4-carboxylic acid | HNO₃, H₂SO₄ (concentrated) | 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid |

Antimicrobial Properties

Research indicates that pyrazole derivatives, including 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid, exhibit significant antimicrobial activities. Studies have shown that compounds within this class can inhibit various bacterial strains and fungi. For instance, the compound has demonstrated efficacy against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations comparable to standard antibiotics .

Anti-inflammatory and Anticancer Effects

Recent studies highlight the potential of pyrazole derivatives as anti-inflammatory agents. For example, compounds similar to 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid have been evaluated for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. In vitro tests showed that these compounds can reduce pro-inflammatory cytokine production in human cell lines .

Moreover, there is growing evidence supporting the anticancer properties of pyrazole derivatives. Specific studies have reported that certain pyrazoles exhibit cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). For instance, a related compound demonstrated an IC₅₀ value of approximately 12.50 µM against MCF7 cells .

The biological activity of 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid is largely attributed to its ability to interact with specific biological targets. The nitro group may undergo redox reactions, contributing to its antimicrobial and anticancer activities. Additionally, the carboxylic acid moiety can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid. The results indicated a significant reduction in bacterial growth at concentrations as low as 40 µg/mL against Bacillus subtilis and Candida albicans, showcasing its potential as an alternative therapeutic agent in treating infections resistant to conventional antibiotics .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment assessing anti-inflammatory properties, researchers found that 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid significantly inhibited the production of TNF-alpha in lipopolysaccharide-stimulated macrophages. This suggests that the compound may serve as a viable candidate for developing new anti-inflammatory drugs .

Q & A

Q. What are the common synthetic routes for 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid, and how can purity be optimized?

Methodological Answer: The synthesis of pyrazole-carboxylic acid derivatives typically involves cyclocondensation of precursors (e.g., β-ketoesters or hydrazines) followed by functionalization. For example:

- Cyclocondensation : React ethyl acetoacetate with hydrazine derivatives under reflux conditions to form the pyrazole core .

- Nitro group introduction : Nitration at the 3-position can be achieved using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to minimize side reactions .

- Purification : Flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) effectively removes byproducts. Purity can be confirmed via HPLC (≥95%) and NMR spectroscopy .

Q. Key Data :

Q. Which spectroscopic techniques are most effective for characterizing the structural features of 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid?

Methodological Answer:

- ¹H/¹³C NMR : Resolve substituent positions (e.g., nitro group at C3, propyl at N1). Aromatic protons appear as singlets (δ 7.54 ppm for pyrazole protons), while nitro groups deshield adjacent carbons (δ ~150 ppm in ¹³C NMR) .

- IR Spectroscopy : Confirm carboxylic acid (ν ~1700 cm⁻¹) and nitro groups (ν ~1530 cm⁻¹ and ~1350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M⁺] at m/z 213.193 for C₈H₁₁N₃O₄) .

Recommendation : Combine multiple techniques to resolve ambiguities, especially for isomers or nitro-group orientation .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity of 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry (e.g., B3LYP/6-311+G(d,p)) to determine electron density distribution. The nitro group at C3 creates electron-deficient regions, favoring nucleophilic attack at C4 or C5 positions .

- Reactivity Prediction : Calculate Fukui indices to identify electrophilic sites. For example, the carboxylic acid group may act as a hydrogen-bond donor, influencing regioselectivity in cross-coupling reactions .

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with amines or thiols) .

Case Study : DFT analysis of 5-methyl-1-phenyl-pyrazole-4-carboxylic acid revealed charge localization at the nitro group, aligning with observed reactivity in amidation reactions .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for pyrazole-4-carboxylic acid derivatives?

Methodological Answer:

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, solvent, cell lines) to isolate variables. For instance, discrepancies in antimicrobial activity may arise from differences in bacterial strains or culture media .

- Structural Analysis : Use X-ray crystallography or NOESY NMR to confirm stereochemistry, as minor structural variations (e.g., nitro vs. amino groups) drastically alter bioactivity .

- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, SciFinder) to identify trends. For example, 3-nitro derivatives often show higher kinase inhibition than non-nitrated analogs .

Example : A 2021 study resolved conflicting cytotoxicity reports by demonstrating that 3-nitro-1-propyl derivatives require metabolic activation (e.g., nitroreductase enzymes) for efficacy .

Q. How can researchers design experiments to evaluate the stability of 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store samples at elevated temperatures (40°C, 75% RH) and analyze degradation via HPLC at intervals (0, 1, 3, 6 months) .

- Light Sensitivity : Expose to UV-Vis light (e.g., ICH Q1B guidelines) and monitor nitro group reduction using UV spectroscopy (λ ~270 nm) .

- pH Stability : Dissolve in buffers (pH 1–13) and track carboxylic acid protonation states via ¹H NMR .

Key Finding : Pyrazole nitro compounds are generally stable at −20°C in anhydrous solvents but degrade in aqueous acidic conditions .

Q. What synthetic modifications enhance the solubility of 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid for in vivo studies?

Methodological Answer:

- Salt Formation : React with sodium bicarbonate to generate water-soluble carboxylate salts .

- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) for passive membrane permeability, followed by enzymatic hydrolysis in vivo .

- Co-Solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) to maintain solubility without toxicity .

Data : Ethyl ester derivatives of pyrazole-4-carboxylic acids show 3× higher bioavailability in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.